molecular formula C8H5BrOS B13435928 3-Bromo-1-benzothiophen-7-ol

3-Bromo-1-benzothiophen-7-ol

Cat. No.: B13435928
M. Wt: 229.10 g/mol
InChI Key: CKVXHWWNJXDWDO-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophen-7-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-benzothiophen-7-ol involves the bromination of 1-benzothiophen-7-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions yield various substituted benzothiophenes.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in dehalogenated or dehydroxylated products.

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cell signaling and metabolic pathways.

    Pathways Involved: It may inhibit key enzymes in cancer cell proliferation, leading to apoptosis or programmed cell death.

Comparison with Similar Compounds

    3-Bromo-1-benzothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.

    1-Benzothiophen-7-ol:

    3-Bromo-1-benzofuran: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.

Uniqueness: 3-Bromo-1-benzothiophen-7-ol’s unique combination of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

3-bromo-1-benzothiophen-7-ol

InChI

InChI=1S/C8H5BrOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H

InChI Key

CKVXHWWNJXDWDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC=C2Br

Origin of Product

United States

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